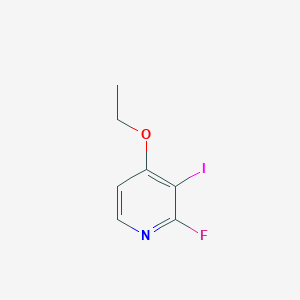

4-Ethoxy-2-fluoro-3-iodopyridine

Description

Properties

Molecular Formula |

C7H7FINO |

|---|---|

Molecular Weight |

267.04 g/mol |

IUPAC Name |

4-ethoxy-2-fluoro-3-iodopyridine |

InChI |

InChI=1S/C7H7FINO/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2H2,1H3 |

InChI Key |

UDRGWJSJEGYBQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=C1)F)I |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Pyridine Precursors

A common approach to fluoropyridine derivatives involves halogenation followed by fluorination using diazonium salt intermediates or halogen exchange reactions.

Improved Blaz-Schiemann Reaction : According to patent CN102898358A, aminopyridine compounds can be brominated and fluorinated via an improved Blaz-Schiemann process. For example, starting with 2-amino-4-picoline, bromination occurs under ice bath conditions with sodium bromide and sodium bromate, followed by fluorination through diazonium salt intermediates to yield bromofluoropyridine derivatives with high yields (~93%) after recrystallization.

This method can be adapted for iodination by substituting brominating agents with iodine sources, though specific iodination conditions require careful control to avoid over-iodination.

Introduction of the Ethoxy Group at the 4-Position

Alkoxylation of pyridines can be achieved by nucleophilic aromatic substitution (SNAr) where a suitable leaving group (e.g., chloro or fluoro) is displaced by an ethoxy group under basic conditions.

For example, 4-fluoropyridines can be reacted with sodium ethoxide or ethanol in the presence of a base to introduce the ethoxy substituent at the 4-position.

Iodination at the 3-Position

Iodination of pyridine rings is often carried out using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or direct electrophilic iodination under acidic or neutral conditions.

Literature reports iodination of 3-substituted pyridines to give 3-iodopyridine derivatives with good regioselectivity.

A typical example is the preparation of 3-chloro-4-iodopyridine, as described in a synthetic procedure involving palladium-catalyzed coupling reactions and iodination steps.

Representative Synthetic Route for this compound

Based on the integration of methods from the literature and patents, the following synthetic sequence is proposed:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from 4-chloropyridine or 4-fluoropyridine | Commercially available or prepared via halogenation | N/A | Precursor for ethoxylation |

| 2 | Nucleophilic aromatic substitution of 4-halopyridine with sodium ethoxide | Sodium ethoxide, ethanol, reflux | ~80-90% | Introduces 4-ethoxy group |

| 3 | Electrophilic iodination at 3-position | N-iodosuccinimide (NIS) or ICl, solvent (e.g., acetonitrile), room temperature | ~70-85% | Regioselective iodination |

| 4 | Introduction of 2-fluoro substituent | Halogen exchange or fluorination via diazonium salt intermediate | Variable | May require multistep approach |

This route requires optimization to ensure the correct order of substitutions to avoid side reactions and ensure high regioselectivity.

Experimental Details from Literature

Preparation of 3-Chloro-4-iodopyridine (Related Intermediate)

- A solution of 3-amino-5-chloropyrazine-2-thiol (TFA salt) in dioxane was sparged with nitrogen.

- 3-Chloro-4-iodopyridine was added along with palladium catalysts (tris-(dibenzylideneacetone)dipalladium(0)), ligands (XantPhos), and base (N-ethyl-N,N-diisopropylamine).

- The mixture was stirred at 105 °C for 10 hours under inert atmosphere.

- Purification by silica gel chromatography afforded the product in 75 mg scale with good purity.

Though this example is for a related compound, it demonstrates the iodination and coupling chemistry relevant to preparing iodopyridine derivatives.

Fluorination via Improved Blaz-Schiemann Reaction

- Aminopyridine derivatives were diazotized and fluorinated using tetrafluoroborate salts under controlled temperature.

- This method yields fluoropyridine derivatives with high regioselectivity and yield (above 90%).

Data Table Summarizing Key Conditions

Mechanistic Insights and Considerations

The Blaz-Schiemann reaction involves diazotization of amino groups followed by replacement with fluorine via tetrafluoroborate intermediates, which is efficient for introducing fluorine at aromatic positions.

Electrophilic iodination proceeds via activation of iodine sources and electrophilic aromatic substitution, favoring positions activated by electron-donating groups like ethoxy.

Nucleophilic aromatic substitution for ethoxylation requires a good leaving group and electron-deficient pyridine ring to facilitate attack by ethoxide ion.

The order of substitutions is crucial: typically, the ethoxy group is introduced before iodination to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive halogen atoms.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the fluoro and iodo substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethoxy-fluoro derivatives, while iodination can produce mono- or di-iodinated pyridines .

Scientific Research Applications

4-Ethoxy-2-fluoro-3-iodopyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.

Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance the compound’s binding affinity and selectivity, while the ethoxy group modulates its solubility and bioavailability. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Electronic Effects :

- The ethoxy group in this compound donates electrons via resonance, activating the ring for electrophilic substitution at specific positions.

- Fluorine (electron-withdrawing) at position 2 deactivates the ring, directing further substitutions to positions 3 or 4.

- Iodine at position 3 provides a heavy atom effect, increasing molecular weight and polarizability compared to analogs like 4-Ethoxy-2-fluoropyridine.

2.2 Reactivity in Cross-Coupling Reactions

- This compound : The iodine at position 3 is a preferred site for palladium-catalyzed cross-coupling (e.g., with boronic acids). The ethoxy group stabilizes intermediates through resonance, enhancing reaction efficiency .

- 3-Chloro-2-fluoro-4-iodopyridine : Chlorine at position 3 is less reactive than iodine, making this compound less suitable for cross-coupling unless activated by strong bases or ligands .

- 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde : The aldehyde group at position 3 may compete with iodine in reactions, leading to side products unless carefully controlled .

2.3 Physicochemical Properties

- Solubility : Ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs like 3-Chloro-2-fluoro-4-iodopyridine, which is more lipophilic .

- Stability: Iodine’s susceptibility to photodegradation necessitates storage in dark conditions. Ethoxy groups improve thermal stability relative to nitro- or aldehyde-containing analogs (e.g., 2-(4-Iodophenoxy)-3-nitropyridine) .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Ethoxy groups in pyridine derivatives are associated with increased metabolic stability in drug candidates compared to methyl or nitro groups .

- Toxicity Considerations : Iodo-pyridines generally exhibit lower acute toxicity than chloro analogs, though long-term effects require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.